molecular formula C26H27N3O6 B11512801 N,N'-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide

N,N'-bis[2-(4-methylphenoxy)ethyl]-5-nitroisophthalamide

Cat. No.: B11512801
M. Wt: 477.5 g/mol
InChI Key: IESBTURUBOXZOG-UHFFFAOYSA-N
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Description

N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound with the molecular formula C26H27N3O6. It is characterized by the presence of two 4-methylphenoxyethyl groups attached to a benzene ring that also contains nitro and dicarboxamide functional groups

Preparation Methods

The synthesis of N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 5-nitroisophthaloyl chloride in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases. .

Scientific Research Applications

N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .

Comparison with Similar Compounds

N1,N3-BIS[2-(4-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

1-N,3-N-bis[2-(4-methylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C26H27N3O6/c1-18-3-7-23(8-4-18)34-13-11-27-25(30)20-15-21(17-22(16-20)29(32)33)26(31)28-12-14-35-24-9-5-19(2)6-10-24/h3-10,15-17H,11-14H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

IESBTURUBOXZOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=C(C=C3)C

Origin of Product

United States

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